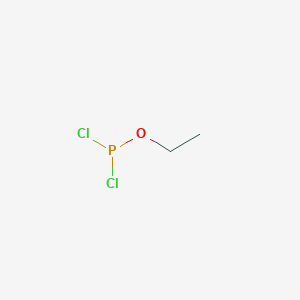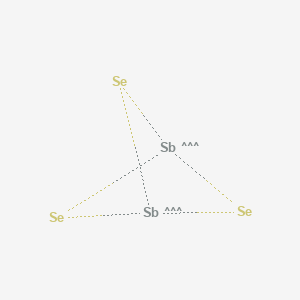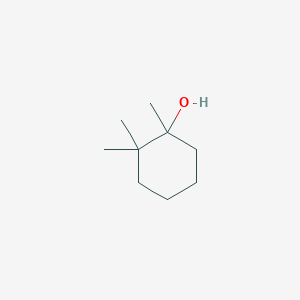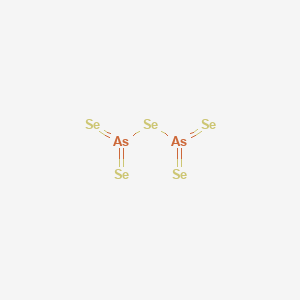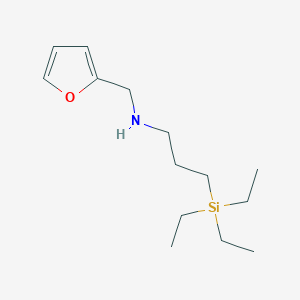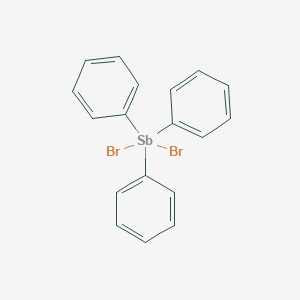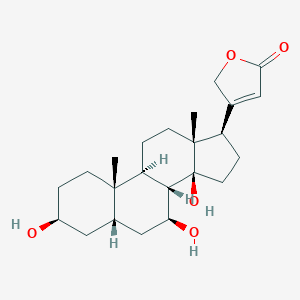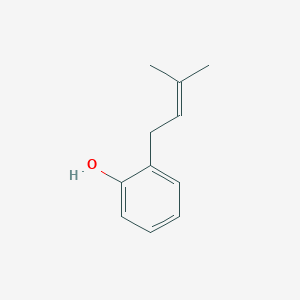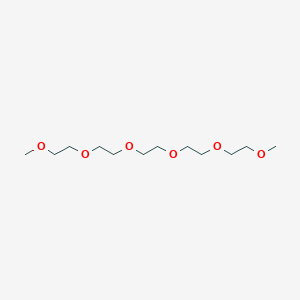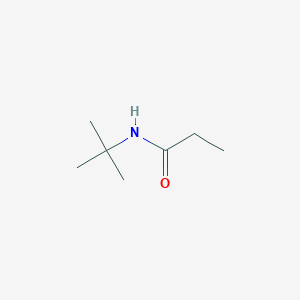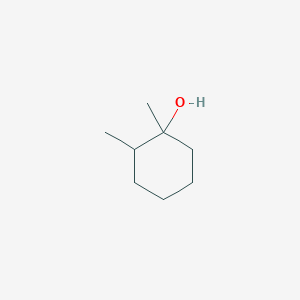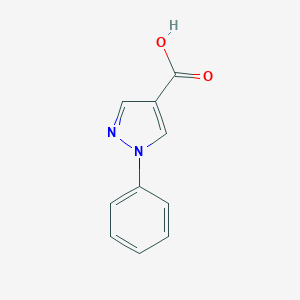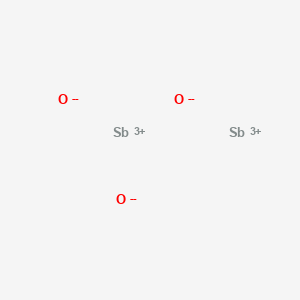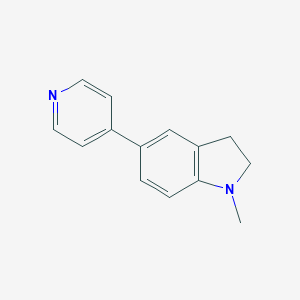
1-Methyl-5-(4-pyridinyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(4-pyridinyl)indoline, also known as MPI-0479605, is a small-molecule inhibitor of TLR8 (Toll-like receptor 8) signaling. TLR8 is a protein that plays a crucial role in the immune system by recognizing viral and bacterial RNA. The inhibition of TLR8 signaling by MPI-0479605 has potential applications in the treatment of autoimmune and inflammatory diseases.
作用机制
1-Methyl-5-(4-pyridinyl)indoline inhibits TLR8 signaling by binding to the intracellular domain of TLR8. This prevents the recruitment of signaling molecules and the activation of downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine production.
生化和生理效应
1-Methyl-5-(4-pyridinyl)indoline has been shown to have potent anti-inflammatory effects in several preclinical models. In addition to inhibiting pro-inflammatory cytokine production, 1-Methyl-5-(4-pyridinyl)indoline has also been shown to inhibit the activation of immune cells such as T cells and B cells.
实验室实验的优点和局限性
1-Methyl-5-(4-pyridinyl)indoline is a potent and selective inhibitor of TLR8 signaling, making it an ideal tool for studying the role of TLR8 in the immune system. However, the use of 1-Methyl-5-(4-pyridinyl)indoline in lab experiments is limited by its low solubility in water and its relatively short half-life in vivo.
未来方向
There are several future directions for research on 1-Methyl-5-(4-pyridinyl)indoline. One potential application is in the treatment of autoimmune and inflammatory diseases such as lupus and rheumatoid arthritis. Another potential application is in the development of vaccines that target TLR8 signaling. Additionally, further research is needed to optimize the pharmacokinetics of 1-Methyl-5-(4-pyridinyl)indoline and to develop more potent and selective inhibitors of TLR8 signaling.
合成方法
The synthesis of 1-Methyl-5-(4-pyridinyl)indoline involves several steps, including the reaction of 4-cyanopyridine with 2-aminobenzonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting indoline with methyl iodide. The synthesis of 1-Methyl-5-(4-pyridinyl)indoline has been reported in several research papers.
科学研究应用
1-Methyl-5-(4-pyridinyl)indoline has been extensively studied in preclinical models of autoimmune and inflammatory diseases. In a study published in the Journal of Immunology, 1-Methyl-5-(4-pyridinyl)indoline was shown to inhibit the production of pro-inflammatory cytokines in human monocytes and dendritic cells. Another study published in the Journal of Experimental Medicine demonstrated that 1-Methyl-5-(4-pyridinyl)indoline could prevent the development of autoimmune diseases in mice.
属性
CAS 编号 |
1453-83-4 |
|---|---|
产品名称 |
1-Methyl-5-(4-pyridinyl)indoline |
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
1-methyl-5-pyridin-4-yl-2,3-dihydroindole |
InChI |
InChI=1S/C14H14N2/c1-16-9-6-13-10-12(2-3-14(13)16)11-4-7-15-8-5-11/h2-5,7-8,10H,6,9H2,1H3 |
InChI 键 |
RAODSKKQEFRYOM-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
规范 SMILES |
CN1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
同义词 |
1-METHYL-5-(4-PYRIDINYL)INDOLINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



